2,4,5,6-Tetrafluoropyridine-3-carbaldehyde
Description
Significance of Polyfluorinated Pyridine (B92270) Scaffolds in Synthetic Design
Polyfluorinated pyridine scaffolds are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the pyridine ring dramatically alters its electronic properties, enhancing metabolic stability and modulating biochemical potency. nih.gov Pyridine and its derivatives are fundamental components in over 7,000 existing drug molecules and are widely used as precursors for pharmaceuticals and agrochemicals. nih.gov The strong electronegativity of fluorine can influence protein-binding interactions and cellular permeability, making these scaffolds valuable in drug design. nih.govchemicalbook.com
Overview of Aldehyde Functionalization Strategies in Heterocyclic Systems
The aldehyde group is a versatile functional group in organic synthesis due to its reactivity. wikipedia.org In heterocyclic systems, aldehydes serve as crucial intermediates for constructing more complex molecules. rsc.org Functionalization strategies often involve the oxidation of corresponding methyl or hydroxymethyl groups. wikipedia.org Other methods include direct C-H functionalization and various coupling reactions, which have been developed to introduce aldehyde groups into heterocyclic rings. acs.orgacs.org The aldehyde functionality allows for a wide range of subsequent transformations, including nucleophilic additions and condensations to form Schiff bases, which are important in coordination chemistry. wikipedia.orgsigmaaldrich.com
Unique Electronic and Steric Environment of 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde
While specific data for the 3-carbaldehyde isomer is unavailable, the electronic environment of a tetrafluorinated pyridine ring is characterized by a significant electron deficiency due to the inductive effect of the four fluorine atoms. This high degree of fluorination makes the pyridine ring susceptible to nucleophilic aromatic substitution. The position of the aldehyde group at the 3-position is electronically distinct from the 2- or 4-positions, which are more directly influenced by the nitrogen heteroatom. The steric environment is dictated by the fluorine atoms flanking the aldehyde group, which can influence its reactivity and conformational preferences. Studies on related pyridinophane ligands have shown that both steric and electronic properties of substituents have a pronounced effect on the characteristics of the resulting metal complexes. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
24306-75-0 |
|---|---|
Molecular Formula |
C6HF4NO |
Molecular Weight |
179.07 g/mol |
IUPAC Name |
2,4,5,6-tetrafluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6HF4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H |
InChI Key |
BUKAFTLISSRYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=C(N=C1F)F)F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2,4,5,6 Tetrafluoropyridine 3 Carbaldehyde
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Ring
The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom renders the aromatic ring of 2,4,5,6-tetrafluoropyridine-3-carbaldehyde highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of polyfluoroheteroaromatic chemistry.
Regioselectivity in Nucleophilic Attack on Polyfluorinated Pyridines
In polyfluorinated pyridines, the positions for nucleophilic attack are dictated by the activating effect of the ring nitrogen and the fluorine substituents. For pentafluoropyridine (B1199360), the generally accepted order of reactivity towards nucleophiles is position 4 (para) > position 2 (ortho) > position 6 (ortho) > position 3 (meta) > position 5 (meta). nih.gov This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex, particularly when the attack occurs at the para or ortho positions.
The presence of a substituent on the ring can significantly influence this regioselectivity. In the case of this compound, the electron-withdrawing aldehyde group at the 3-position is expected to further activate the ring towards nucleophilic attack. While direct studies on this specific molecule are limited, research on analogous compounds provides valuable insights. For instance, in 2,3,5,6-tetrafluoro-4-iodopyridine, nucleophilic attack by hydroxide, methoxide (B1231860), and ammonia (B1221849) occurs at the 2-position. rsc.org This suggests that in 3-substituted tetrafluoropyridines, the positions adjacent to the substituent (C-2 and C-4) and the position para to the nitrogen (C-4) are the most likely sites for nucleophilic substitution. The precise regioselectivity will be dependent on the nature of the incoming nucleophile and the reaction conditions. For instance, in the reaction of pentafluoropyridine with hydroxybenzaldehydes, attack occurs at the C-4 position under mild conditions, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org
Reactions with Diverse Nucleophiles (e.g., O-, N-, S-, and C-Nucleophiles)
The activated nature of the polyfluorinated pyridine ring in this compound allows for reactions with a wide array of nucleophiles.
O-Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, are expected to proceed readily. For example, pentafluoropyridine reacts with hydroxybenzaldehydes in the presence of a base to yield the corresponding aryloxy-substituted tetrafluoropyridines. rsc.org It is anticipated that this compound would react similarly with various alcohols and phenols to produce ether derivatives.
N-Nucleophiles: Nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, are effective in displacing fluorine atoms from the polyfluorinated pyridine ring. The reaction of pentafluoropyridine with piperazine (B1678402) has been shown to yield 4-substituted tetrafluoropyridine derivatives. nih.gov Similarly, the reaction of pentafluoropyridine with sodium azide (B81097) in acetonitrile (B52724) leads to the formation of 4-azido-2,3,5,6-tetrafluoropyridine. masterorganicchemistry.com These examples suggest that this compound would undergo analogous reactions with a range of nitrogen nucleophiles.
S-Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenols, are also expected to react efficiently. The reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol results in the formation of a 4-thio-substituted tetrafluoropyridine. nih.gov
C-Nucleophiles: Carbon nucleophiles, such as those derived from malononitrile (B47326), can also participate in SNAr reactions with polyfluorinated pyridines. The reaction of pentafluoropyridine with malononitrile in the presence of a base yields a 4-substituted tetrafluoropyridine derivative. nih.gov
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Pentafluoropyridine (as an analogue)
| Nucleophile | Reagent | Product Type | Reference |
| O-Nucleophile | 3-Hydroxybenzaldehyde | 4-(Aryloxy)tetrafluoropyridine | rsc.org |
| N-Nucleophile | Piperazine | 4-(Piperazin-1-yl)tetrafluoropyridine | nih.gov |
| S-Nucleophile | 1-Methyl-tetrazole-5-thiol | 4-(Thio)tetrafluoropyridine | nih.gov |
| C-Nucleophile | Malononitrile | 4-(Dicyanomethyl)tetrafluoropyridine | nih.gov |
Transformations of the Aldehyde Functional Group
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Oxidation Reactions to Carboxylic Acid Derivatives
Reduction Reactions to Alcohol Derivatives
The reduction of the aldehyde group provides access to the corresponding primary alcohol. This transformation is typically achieved using hydride-based reducing agents. While specific examples for this compound are not documented in the provided search results, it is well-established that reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for the reduction of aldehydes to primary alcohols. orgsyn.org
Table 2: Common Reagents for Aldehyde Reduction
| Reagent | Product | General Applicability |
| Sodium Borohydride (NaBH4) | Primary Alcohol | Reduces aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Reduces aldehydes, ketones, esters, and carboxylic acids. |
Condensation and Imine Formation Reactions (e.g., Oxime Formation)
The aldehyde functional group readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
A notable example of this type of reaction is the formation of oximes through the reaction of an aldehyde with hydroxylamine (B1172632). The oxime of the related compound, 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, has been synthesized and used for its characterization. This indicates that this compound would react with hydroxylamine hydrochloride in the presence of a base to form this compound oxime. Similarly, reactions with various primary amines would lead to the corresponding imine derivatives. youtube.com
Other Derivatization Strategies of the Carbaldehyde Moiety
The carbaldehyde group in this compound is a versatile functional handle for a variety of chemical transformations beyond simple oxidations and reductions. These derivatizations can introduce diverse structural motifs and functionalities, enabling the synthesis of a wide range of novel compounds. While specific studies on the derivatization of this compound are not extensively detailed in the reviewed literature, general methodologies for aldehyde transformations can be applied.
One common strategy involves the use of derivatizing reagents that specifically target the aldehyde functional group. For instance, reagents designed to enhance detectability in analytical techniques such as liquid chromatography/electrospray mass spectrometry (LC/ESI-MS) can be employed. These often introduce permanently charged moieties. An example of such a reagent is (4-hydrazino-4-oxobutyl)[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide (TMPP-PrG), which reacts with aldehydes and ketones to form hydrazones bearing a phosphonium (B103445) tag. researchgate.net Another potential derivatization reagent is S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl)phosphonium acetate (B1210297) bromide (TMPP-AcPFP), though it is primarily used for alcohols. researchgate.net
Multicomponent reactions (MCRs) offer another powerful approach for the derivatization of the carbaldehyde moiety. MCRs allow for the construction of complex molecules in a single step from three or more starting materials. Aldehydes are common components in many MCRs. For example, aromatic aldehydes can react with a β-ketoester and an aminoazole, such as 3-amino-1,2,4-triazole, in the presence of a catalyst to yield fused heterocyclic systems like triazolopyrimidines. nih.gov The general mechanism often involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the aminoazole and subsequent intramolecular cyclization. nih.gov The reactivity of this compound in such reactions would provide a pathway to highly functionalized and complex heterocyclic structures.
The table below summarizes potential derivatization strategies for the carbaldehyde moiety, based on general reactions of aldehydes.
Table 1: Potential Derivatization Strategies for the Carbaldehyde Moiety
| Reagent/Reaction Type | Functional Group Targeted | Potential Product | Reference |
| (4-hydrazino-4-oxobutyl)[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide (TMPP-PrG) | Aldehyde | Phosphonium-tagged hydrazone | researchgate.net |
| Multicomponent Reaction (e.g., with a β-ketoester and an aminoazole) | Aldehyde | Fused heterocyclic systems (e.g., triazolopyrimidines) | nih.gov |
C-F and C-H Bond Activation Processes in Polyfluorinated Pyridines
The selective activation of carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds in polyfluorinated pyridines is a significant area of research, offering pathways for the synthesis of partially fluorinated pyridines and other functionalized derivatives. Transition metal complexes have proven to be effective in mediating these challenging transformations. chemrxiv.orguni-wuerzburg.de
The competition between C-F and C-H bond activation is a key aspect of the reactivity of polyfluorinated pyridines. While the thermodynamic product of these reactions is typically the metal fluoride (B91410) due to the strength of the M-F bond, kinetic factors can allow for selective C-H activation. chemrxiv.org The regioselectivity of these activation processes is often directed by the fluorine substituents, which can influence the bond energies and the stability of the resulting metal complexes. chemrxiv.org
Nickel complexes have been shown to be particularly effective for the catalytic hydrodefluorination (HDF) of polyfluorinated pyridines. For instance, the nickel(0) complex [Ni(iPrPN)(COD)] (where iPrPN = 2-[(N-diisopropylphosphino)methylamino]pyridine and COD = 1,5-cyclooctadiene) can catalyze the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines at the 2- and 6-positions under mild conditions using pinacolborane (HBPin) as the hydrogen source. chemrxiv.org Mechanistic studies suggest that the catalytic cycle is initiated by the decoordination of COD, followed by C-F bond activation. chemrxiv.org The corresponding Ni(II) fluoride complex, [NiF(iPrPN)(6-Fpy)] (where 6-Fpy = 6-fluoropyrid-2-yl), has been identified as a key intermediate in this process and can also serve as a bench-stable precatalyst. chemrxiv.org
Zirconium complexes have also been explored for C-F bond activation in fluoropyridines. The reaction of [Cp2Zr(c-C3H5)2] with pentafluoropyridine results in the selective activation of the C-F bond at the 2-position, leading to the formation of a C-C bond between the pyridyl ring and a cyclopropyl (B3062369) group. chemrxiv.org Computational studies suggest that while activation at the 4-position is thermodynamically favored, the transition state for activation at the 2-position is kinetically preferred. chemrxiv.org
The table below provides examples of transition metal-mediated C-F bond activation in polyfluorinated pyridines.
Table 2: Examples of Transition Metal-Mediated C-F Bond Activation in Polyfluorinated Pyridines
| Polyfluorinated Pyridine | Catalyst/Reagent | Reaction Type | Position of Activation | Product Type | Reference |
| 2-Fluoro- and 2,6-Difluoropyridines | [Ni(iPrPN)(COD)] / HBPin | Hydrodefluorination | 2- and 6-positions | Partially fluorinated pyridines | chemrxiv.org |
| Pentafluoropyridine | [Cp2Zr(c-C3H5)2] | C-F activation / C-C bond formation | 2-position | 2-Cyclopropyl-tetrafluoropyridine | chemrxiv.org |
Mechanistic Investigations of Reaction Pathways for Fluoropyridine Carbaldehydes
The reaction pathways of fluoropyridine carbaldehydes are largely governed by the electronic properties of the fluorinated pyridine ring. The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the nitrogen heteroatom render the pyridine ring highly susceptible to nucleophilic attack. This is particularly true for positions 2, 4, and 6, which are activated towards nucleophilic aromatic substitution (SNAr). nih.govyoutube.com
The generally accepted mechanism for SNAr reactions on polyfluorinated pyridines involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. mdpi.com This intermediate then eliminates a fluoride ion to restore aromaticity, resulting in the substituted product. The stability of the Meisenheimer complex is a key factor in determining the regioselectivity of the reaction. For pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position, as this allows the negative charge of the intermediate to be delocalized over the nitrogen atom, which is the most electronegative atom in the ring. nih.govyoutube.commdpi.com The presence of a carbaldehyde group at the 3-position is expected to further influence the electron distribution in the ring, though specific mechanistic studies on this compound are limited.
Theoretical and computational studies play a crucial role in elucidating the reaction mechanisms of fluorinated compounds. For example, density functional theory (DFT) calculations can be used to model reaction pathways, determine transition state energies, and predict the regioselectivity of reactions. chemrxiv.org In the context of C-F bond activation, computational studies have shown that the thermodynamic and kinetic products can differ, highlighting the importance of understanding the energy profiles of the reaction pathways. chemrxiv.org
While detailed mechanistic investigations specifically for this compound are not widely available, the general principles of SNAr on polyfluorinated pyridines provide a solid framework for understanding its reactivity. The interplay between the activating effects of the fluorine substituents and the directing effects of the carbaldehyde group will ultimately determine the outcome of its reactions.
Synthesis and Exploration of Derivatives and Analogues of 2,4,5,6 Tetrafluoropyridine 3 Carbaldehyde
Preparation of Structurally Related Polyfluoropyridine Aldehydes (e.g., Isomers with Varying Fluorination Patterns)
The synthesis of polyfluoropyridine aldehydes and their isomers is a field of significant interest, driven by the unique properties conferred by fluorine substitution. The placement and number of fluorine atoms on the pyridine (B92270) ring critically influence the reactivity of the aldehyde functional group. Methods have been developed for various isomers, demonstrating the versatility of synthetic approaches to this class of compounds.
One key isomer, 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, has been synthesized via the reduction of the corresponding 2-carbonitrile. electronicsandbooks.comrsc.org The starting material, 3,4,5,6-tetrachloropyridine-2-carbonitrile (B103138), can be converted to 3,4,5,6-tetrafluoropyridine-2-carbonitrile by heating with potassium fluoride (B91410). rsc.org Subsequent reduction of this tetrafluoro-nitrile using a Raney alloy in aqueous formic acid yields 3,4,5,6-tetrafluoropyridine-2-carbaldehyde. electronicsandbooks.comrsc.org
Another structurally related compound, 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, also known as 2,3,5,6-tetrafluoroisonicotinaldehyde, is a known derivative. nih.gov The synthesis of pyridines with fewer fluorine substituents, such as 2,5-difluoro-pyridine-4-carbaldehyde (B1424416), has also been explored. The strong electron-withdrawing effect of the fluorine atoms in these compounds enhances the electrophilicity of the aldehyde group, making them valuable intermediates.
The synthesis of fluoropyridine compounds can also be achieved through improved Balz-Schiemann reactions on aminopyridine precursors or via processes involving nitropyridine compounds. google.com These methods provide routes to various fluorinated pyridine structures, overcoming challenges of harsh reaction conditions and multiple side reactions often associated with fluorination. google.com A one-pot, three-component tandem reaction involving aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation presents a modern, efficient strategy for preparing highly functionalized pyridines. mdpi.com
Table 1: Selected Examples of Polyfluoropyridine Aldehyde Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | Potassium Fluoride (KF) | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | Not specified | rsc.org |
| 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | Raney alloy, aqueous formic acid | 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde | Not specified | electronicsandbooks.comrsc.org |
| 2-Amino-6-picoline | 1. NaBr, NaBrO₃, H₂SO₄2. Diazotization/Fluorination | 2-Bromo-3-fluoro-4-picoline (intermediate) | 87.3% (for bromination step) | google.com |
Comparative Reactivity Studies with Halogenated Pyridine Carbaldehydes Containing Other Halogens (e.g., Chlorinated Analogues)
The reactivity of halogenated pyridine carbaldehydes is profoundly influenced by the nature of the halogen substituents. Fluorine's high electronegativity creates a more electron-deficient pyridine ring compared to chlorinated analogues, which in turn increases the electrophilicity of the aldehyde's carbonyl carbon.
This enhanced electrophilicity is a general feature of fluorinated aromatic aldehydes. For example, the pyridine ring in 4-(Trifluoromethyl)pyridine-2-carbaldehyde increases the electrophilicity at the aldehyde group, favoring nucleophilic attacks compared to non-nitrogenous benzaldehyde (B42025) derivatives. Similarly, the two fluorine atoms in 2,5-difluoro-pyridine-4-carbaldehyde create a strongly electron-deficient ring, enhancing the aldehyde's reactivity compared to non-fluorinated versions.
In syntheses that involve halogen exchange, the difference in reactivity is exploited. The preparation of fluorinated pyridines often starts from chlorinated precursors. For instance, 3,4,5,6-tetrachloropyridine-2-carbonitrile is converted to 3,4,5,6-tetrafluoropyridine-2-carbonitrile and 3,5-dichloro-4,6-difluoropyridine-2-carbonitrile by heating with potassium fluoride, demonstrating that chlorine atoms can be selectively replaced by fluorine. electronicsandbooks.comrsc.org This substitution is a cornerstone of polyfluoropyridine chemistry. chemicalbook.com The reactivity of chlorine atoms in SAlkHlg groups can be substituted by fluorine using agents like antimony trifluoride or hydrogen fluoride, a foundational method in preparing perfluoroalkyl sulfides. nih.gov
Conversely, the fluorine atoms on a highly fluorinated pyridine ring are susceptible to nucleophilic displacement. In pentafluoropyridine (B1199360), nucleophilic attack preferentially occurs at the 4-position. rsc.org This high reactivity allows for the introduction of various functional groups, a reaction less facile with chlorinated pyridines under similar conditions.
Functional Group Interconversions on the Pyridine Core and Aldehyde Moiety
Both the aldehyde group and the polyfluorinated pyridine ring of 2,4,5,6-tetrafluoropyridine-3-carbaldehyde and its isomers are amenable to a wide range of functional group interconversions.
Reactions of the Aldehyde Group: The aldehyde moiety is a versatile handle for chemical modification.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid. For example, 3,4,5,6-tetrafluoropyridine-2-carbaldehyde is converted to 3,4,5,6-tetrafluoropyridine-2-carboxylic acid upon exposure to oxygen. electronicsandbooks.comrsc.org
Reduction: Standard reducing agents can convert the aldehyde to a primary alcohol.
Reductive Amination: The aldehyde can be coupled with amines, such as dipalmitoyl phosphatidylethanolamine, via reductive amination to form conjugates. nih.gov
Other Conversions: Aldehydes can be converted directly into acyl fluorides through photocatalytic fluorination of the aldehydic C-H bond, offering a direct route to versatile acylating agents. rsc.org Condensation with pyrrole (B145914) can yield complex structures like tetrapyridylporphyrin, as seen with pyridine-4-carbaldehyde. wikipedia.org
Reactions on the Pyridine Core: The fluorine atoms on the pyridine ring, activated by the ring nitrogen, are susceptible to nucleophilic aromatic substitution. This is a primary method for derivatizing the pyridine core.
Nucleophilic Substitution: Pentafluoropyridine reacts with various nucleophiles, such as potassium hydrosulphide or sodium methoxide (B1231860), to yield 4-substituted tetrafluoropyridine derivatives. electronicsandbooks.comrsc.org This regiospecificity allows for controlled functionalization. For instance, phenyl 2,3,5,6-tetrafluoropyridyl sulphone reacts with sodium methoxide to preferentially displace the 6-fluoro-substituent. electronicsandbooks.com
Table 2: Examples of Functional Group Interconversions
| Compound | Reagents/Reaction Type | Product | Reference |
|---|---|---|---|
| 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde | O₂, Oxidation | 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid | electronicsandbooks.comrsc.org |
| 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | H₂SO₄ (98%), Acidic Hydrolysis | 3,4,5,6-Tetrafluoropyridine-2-carboxamide | electronicsandbooks.comrsc.org |
| Pentafluoropyridine | KSH, aprotic solvent | 2,3,5,6-Tetrafluoropyridine-4-thiol | rsc.org |
| Phenyl 2,3,5,6-tetrafluoropyridyl sulphone | NaOMe, Methanol | Phenyl 2,3,5-trifluoro-6-methoxypyridyl sulphone | electronicsandbooks.com |
Design and Synthesis of Sulfur-Containing Heterocycles from Fluoro-Pyridyl Building Blocks
Polyfluorinated pyridines are valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing sulfur. The reactivity of the C-F bonds allows for the construction of thienopyridine and thiazolopyridine scaffolds, which are of significant interest in medicinal chemistry. nih.govnih.gov
A key strategy involves the introduction of a sulfur nucleophile onto the fluoropyridine ring, followed by cyclization. For example, pentafluoropyridine reacts with potassium hydrosulphide to form 2,3,5,6-tetrafluoropyridine-4-thiol. rsc.org This thiol can then undergo further reactions, such as oxidation to a disulphide or reaction with cyanuric chloride, to create more complex sulfur-containing molecules. rsc.org
The synthesis of thienopyridines often relies on building the thiophene (B33073) ring onto a pre-existing pyridine core. nih.govekb.eg While specific examples starting from this compound are not detailed, the general methodologies are applicable. For instance, 3-aminothienopyridine derivatives can be treated with various reagents to afford substituted thienopyridine compounds. ekb.eg The reactivity of a fluoro-pyridyl aldehyde could be harnessed in a Friedländer-type annulation or other cyclization strategies to build a fused ring. The solid-phase synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives has been achieved using a Friedländer reaction protocol, highlighting a pathway where an amino-thiazole is condensed with a suitable pyridine precursor. nih.gov
Advanced Spectroscopic Characterization and Computational Chemistry of 2,4,5,6 Tetrafluoropyridine 3 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for its characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy would identify the chemical shift and coupling constants of the aldehyde proton (-CHO) and any other protons on the pyridine (B92270) ring, though in this tetra-fluorinated compound, the aldehyde proton would be the only one. Its chemical shift would be expected in the downfield region, typically around 9-10 ppm, and would likely show coupling to the adjacent fluorine atoms.
No specific experimental ¹H NMR data for this compound was found in the searched sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbon of the aldehyde group and the five carbon atoms of the pyridine ring. The chemical shifts of the ring carbons would be significantly influenced by the attached fluorine atoms, and the signals would exhibit C-F coupling.
No specific experimental ¹³C NMR data for this compound was found in the searched sources.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis for Fluorine Environments and Regioselectivity
¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range nist.govchemicalbook.com. This technique would be crucial for confirming the substitution pattern (regioselectivity) of the fluorine atoms on the pyridine ring. For the 2,4,5,6-tetrafluoro isomer, four distinct signals would be expected in the ¹⁹F NMR spectrum, each corresponding to a unique fluorine environment. The chemical shifts and the through-bond F-F coupling constants would provide unambiguous evidence for the proposed structure.
No specific experimental ¹⁹F NMR data for this compound was found in the searched sources.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula (C₆HF₄NO). The fragmentation pattern observed in the mass spectrum would offer further structural information. GC-MS combines gas chromatography with mass spectrometry, allowing for the separation of components in a mixture and their subsequent identification, which is useful for assessing the purity of the compound. The molecular weight of the isomeric compound 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is 179.07 g/mol nih.gov.
No specific experimental MS or GC-MS data for this compound was found in the searched sources.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Absorptions corresponding to C-F bonds and the aromatic C-N stretching of the pyridine ring would also be present.
No specific experimental IR data for this compound was found in the searched sources.
X-ray Crystallography for Solid-State Structural Conformation
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms and molecules in a crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. If a suitable crystal of this compound could be grown, X-ray crystallography would confirm its molecular structure and provide insights into its solid-state conformation and packing. Crystal structures for related tetrafluoropyridine derivatives have been reported nih.gov.
No specific X-ray crystallography data for this compound was found in the searched sources.
Computational Chemistry Approaches for Understanding Reactivity and Properties
Computational chemistry provides a powerful lens for dissecting the intricate relationship between the molecular structure of this compound and its chemical behavior. Through the application of sophisticated theoretical models, it is possible to gain a deep understanding of the electronic landscape, reactivity patterns, and intermolecular forces that govern this highly functionalized heterocyclic compound. These in-silico methods are not only complementary to experimental studies but are also predictive, offering valuable insights for the design of new synthetic routes and materials.
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of polyfluorinated pyridine derivatives. For this compound, DFT calculations, typically employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate key features of its molecular and electronic framework.
The electron-withdrawing nature of the four fluorine atoms, the pyridine nitrogen, and the carbaldehyde group significantly influences the electron distribution within the molecule. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP). The MEP surface would be expected to show a region of high positive potential (electron deficiency) around the carbon atoms of the pyridine ring, particularly at the 2, 4, and 6 positions, as well as on the carbonyl carbon of the aldehyde group. This highlights these sites as susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis is another critical aspect of DFT studies. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A low HOMO-LUMO energy gap is indicative of higher reactivity. researchgate.net For this compound, the LUMO is expected to be delocalized over the π-system of the pyridine ring and the carbaldehyde group, with significant coefficients on the carbon atoms susceptible to nucleophilic attack. The strong electron-withdrawing groups would lower the energy of the LUMO, making the compound a good electron acceptor.
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge distribution and orbital interactions. researchgate.net This analysis provides a more detailed picture than simple atomic charges, revealing the hyperconjugative interactions that contribute to the stability and reactivity of the molecule.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Disclaimer: The following data is illustrative and based on typical values for similar fluorinated pyridine derivatives. Actual values would require specific DFT calculations for this molecule.
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting capability; a low value suggests high electrophilicity. |
| HOMO-LUMO Gap | 6.4 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | ~3.5 D | A significant dipole moment suggests a polar molecule with notable intermolecular electrostatic interactions. |
The pyridine ring in this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). A key question is the regioselectivity of this reaction: which of the four fluorine atoms is most readily displaced? Computational methods, particularly the σ-complex approach, are highly effective in predicting the outcome of such reactions. nih.govdiva-portal.orgnih.govnih.gov
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer or σ-complex. youtube.com The relative stability of the possible isomeric σ-complexes is a strong indicator of the preferred reaction pathway. The formation of the σ-complex is often the rate-determining step, and according to Hammond's postulate, the transition state leading to it will resemble the complex in structure and energy. nih.govnih.gov Therefore, calculating the energy of each possible σ-complex provides a reliable prediction of the regioselectivity.
For this compound, nucleophilic attack can, in principle, occur at the C-2, C-4, C-5, or C-6 positions. However, attack at the C-4 (para) and C-2/C-6 (ortho) positions relative to the ring nitrogen is significantly favored because the electronegative nitrogen atom can effectively stabilize the negative charge of the σ-complex through resonance. youtube.comuci.edu Attack at the C-5 position (meta) lacks this direct resonance stabilization and is therefore less likely. The presence of the electron-withdrawing carbaldehyde group at the C-3 position further influences the stability of these intermediates.
By calculating the "Sigma Stability" (SS), which is the energy change upon formation of the σ-complex from the aromatic substrate and the nucleophile, a quantitative ranking of the reactivity of each site can be established. nih.govnih.gov A more stable σ-complex (more negative SS) corresponds to a lower reaction barrier and a faster reaction rate at that position. It is generally predicted that nucleophilic attack on polyfluoropyridines is most favorable at the 4-position.
Table 2: Illustrative Calculated Reaction Barriers for Nucleophilic Substitution Disclaimer: The following data is illustrative and based on general principles of SNAr on fluoropyridines. Actual values would require specific calculations.
| Position of Attack | Relative Stability of σ-complex (kcal/mol) | Predicted Reaction Barrier | Predominant Product |
|---|---|---|---|
| C-4 | 0 (most stable) | Lowest | 4-substituted product |
| C-2/C-6 | +3 to +5 | Higher | Minor or no product |
| C-5 | > +10 | Highest | Not observed |
The way in which molecules of this compound arrange themselves in the solid state is determined by a subtle interplay of various non-covalent interactions. Computational analysis can be used to predict and quantify these interactions, which are crucial for understanding the material's physical properties.
Given the molecular structure, several types of intermolecular interactions are expected to be significant in the crystal lattice:
π-π Stacking: The electron-deficient nature of the perfluorinated pyridine ring can lead to favorable stacking interactions with other aromatic rings. nih.gov These are often offset to minimize repulsion between the electron clouds.
Halogen Bonding: The fluorine atoms, particularly when attached to an electron-deficient ring, can act as halogen bond donors, interacting with Lewis bases such as the nitrogen atom or the carbonyl oxygen of a neighboring molecule. acs.org
C-H···F and C-H···O Hydrogen Bonding: Weak hydrogen bonds involving the aldehyde proton and the fluorine or oxygen atoms of adjacent molecules are likely to play a significant role in the crystal packing. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for Complex Heterocyclic Systems
The compound's structure offers two primary reaction sites for constructing complex molecules: the aldehyde group and the activated C-F bonds on the pyridine (B92270) ring. The aldehyde facilitates a variety of classical condensation and cyclization reactions, while the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the synthesis of a wide array of poly-substituted and fused heterocyclic systems, which are prominent structures in pharmaceuticals and functional materials. nih.gov
The aldehyde group can undergo reactions such as Knoevenagel or aldol (B89426) condensations, as well as reactions with amines to form imines, which can then participate in further cyclizations. numberanalytics.com For instance, reactions with 1º-amines yield imine derivatives, which can be intermediates for more complex heterocyclic frameworks. msu.edu This approach has been utilized in fluorous synthesis, where an aldehyde can be selectively reacted, undergo further transformations like cycloadditions, and then be deprotected to afford a substituted pyridine. nih.gov
Simultaneously, the fluorine atoms on the pyridine ring, particularly at the 4- and 6-positions (para and ortho to the ring nitrogen), are highly activated towards displacement by various nucleophiles. This SNAr reactivity is a cornerstone of polyfluorinated pyridine chemistry, enabling the fusion of additional rings onto the pyridine core. nih.govrsc.org This strategy is pivotal for creating diverse azaheterocycles under metal-free conditions. nih.gov
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reagent/Conditions | Resulting Structure |
|---|---|---|
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Pyridyl-substituted α,β-unsaturated system |
| Imine Formation | Primary amines, acid catalysis | Pyridyl-substituted Schiff base |
| Cyclocondensation | Dinucleophiles (e.g., hydrazine, amidines) | Fused heterocyclic systems (e.g., pyrazolopyridines) |
| Nucleophilic Aromatic Substitution (SNAr) | O-, N-, S-nucleophiles | Substituted fluoropyridine derivatives |
Development of Ligands for Coordination Chemistry and Homogeneous/Heterogeneous Catalysis
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde is a valuable precursor for synthesizing specialized ligands for metal complexes. The most direct application involves the condensation of the aldehyde group with a primary amine to form a Schiff base (or imine). nih.govresearchgate.net These resulting Schiff base ligands can act as bidentate chelators, coordinating to a metal center through both the pyridine nitrogen and the imine nitrogen. jocpr.comresearchgate.netresearchgate.net
The presence of four electron-withdrawing fluorine atoms on the pyridine ring significantly influences the electronic properties of the ligand. This fluorination enhances the π-acceptor character of the pyridine ring, which in turn modulates the redox potential and Lewis acidity of the coordinated metal center. wikipedia.org This tunability is highly desirable in the design of catalysts for specific organic transformations. researchgate.net Furthermore, the fluorido ligands themselves can act as bridging units to create polynuclear or polymeric coordination networks. nih.gov
Table 2: Features of Ligands Derived from this compound
| Ligand Feature | Description | Implication in Coordination Chemistry |
|---|---|---|
| Coordination Sites | Pyridine nitrogen, imine nitrogen (from Schiff base), aldehyde oxygen | Forms stable chelate rings with metal ions. jocpr.comresearchgate.net |
| Electronic Effect | Strong electron-withdrawing tetrafluoropyridyl group | Modulates metal center's electronic properties and reactivity. |
| Steric Profile | Bulky, rigid backbone | Influences coordination geometry and catalyst selectivity. |
| Potential for Higher Denticity | Further functionalization of the amine part of the Schiff base | Creation of tridentate or tetradentate ligands. science.gov |
Precursors for the Synthesis of Novel Pharmaceutical Intermediates and Agrochemicals
Fluorinated heterocyclic compounds are integral to modern medicine and agriculture. nih.govwiley.come-bookshelf.deberkeley.edu An estimated 20% of all pharmaceuticals contain fluorine, which is often introduced to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. wikipedia.org The pyridine ring itself is a key component in many bioactive compounds, often referred to as a critical intermediate or "chip" for pesticide and drug synthesis. agropages.com
This compound serves as an ideal intermediate in this context. The highly fluorinated ring provides the desirable properties associated with organofluorine compounds, while the aldehyde group acts as a versatile chemical handle for further molecular elaboration. acs.org This aldehyde can be converted into a wide range of other functional groups, allowing for the attachment of various side chains or linkage to other molecular fragments to build the complex architectures of modern drugs and pesticides. msu.edu Pyridine derivatives have shown proven efficacy as insecticides, and this compound is a logical starting point for the discovery of new agrochemicals. acs.orgnih.gov
Applications in the Design and Synthesis of Advanced Materials
The reactivity of polyfluoroaromatic compounds makes them excellent candidates for the synthesis of high-performance polymers and functional materials.
The C-F bonds of this compound are susceptible to nucleophilic aromatic substitution, making it a valuable monomer for step-growth polymerization. nih.gov Specifically, reaction with bis-nucleophiles, such as bisphenols or aromatic diamines, can lead to the formation of fluorinated poly(aryl ether)s and related polymer structures. rsc.orgorganic-chemistry.org This method relies on the displacement of the activated fluorine atoms (e.g., at the 4- and 6-positions) to build the polymer backbone. nih.gov
The resulting fluoropolymers typically exhibit high thermal stability and chemical resistance. researchgate.netpageplace.de The aldehyde group can be retained as a pendant functional group for post-polymerization modification, such as cross-linking to form robust thermoset networks or for grafting other molecules to tailor surface properties. nih.gov
The incorporation of the tetrafluoropyridyl moiety into materials imparts a unique set of properties derived from its high fluorine content. researchgate.net These properties include:
Low Dielectric Constant: Fluorinated polymers often have low dielectric constants and low dissipation factors, making them suitable for applications in high-speed electronics and communications. rsc.org
Thermal Stability and Chemical Inertness: The strength of the C-F bond contributes to the material's resistance to heat, oxidation, and chemical attack. pageplace.deresearchgate.net
Hydrophobicity and Low Surface Energy: Fluorinated surfaces are known for their water and oil repellency, which is useful for creating self-cleaning or anti-fouling coatings. rsc.org
These tailored properties make materials derived from this compound promising for advanced applications in aerospace, electronics, and specialized coatings. pageplace.de
Strategy for Introducing Specific Functionalities into Target Molecules
Perhaps the most significant role of this compound is as a platform for introducing specific functionalities onto a stable, electronically unique scaffold. The aldehyde group is exceptionally versatile and can be chemically transformed into a wide range of other functional groups. numberanalytics.commsu.edu This allows chemists to install a desired functionality while retaining the robust tetrafluoropyridine core.
Key transformations of the aldehyde group include:
Oxidation to a carboxylic acid (-COOH), providing a site for amide or ester formation. msu.edu
Reduction to a primary alcohol (-CH₂OH), which can be used in ether or ester synthesis. msu.edu
Reductive Amination to form a secondary or tertiary amine (-CH₂NRR'), a common linkage in pharmaceuticals. nih.gov
Wittig Reaction to form an alkene (-CH=CHR), enabling carbon-carbon bond formation. nih.gov
Cyanation to form a nitrile (-CN), which is a precursor to amines, carboxylic acids, and other heterocycles.
This strategic functional group interconversion makes the compound a powerful tool for systematically modifying molecular structures in drug discovery and materials science. youtube.com
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted fluoropyridines often relies on multi-step sequences that may involve harsh conditions or hazardous reagents. A primary future objective is the development of more efficient and environmentally benign methods to access 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde and its precursors.
Emerging trends in green chemistry and process technology offer significant opportunities to improve synthetic efficiency. nih.govrsc.org Research is anticipated to move beyond traditional batch processes towards continuous flow chemistry. researchgate.netnih.govcapes.gov.br Flow reactors provide superior control over reaction parameters, enhance safety for exothermic fluorination reactions, and can facilitate reactions that are challenging to perform in batch. researchgate.net Another key direction is the use of thermo-catalytic processes, potentially converting renewable feedstocks like glycerol (B35011) in the presence of ammonia (B1221849) and a fluorine source over zeolite catalysts to build the pyridine (B92270) core sustainably. rsc.org
Future synthetic strategies will likely focus on minimizing waste and energy consumption. This includes the exploration of catalytic methods that replace stoichiometric reagents, such as employing metal catalysts for late-stage C-F and C-H functionalization.
Table 1: Comparison of Hypothetical Synthetic Approaches
| Feature | Traditional Approach | Future Sustainable Approach |
|---|---|---|
| Starting Materials | Pentachloropyridine, multi-step halogen exchange (Halex) | Simpler pyridine precursors, biomass-derived feedstocks |
| Fluorination Method | Anhydrous HF, high temperatures | Catalytic fluorination, milder reagents |
| Formylation Method | Multi-step conversion from a cyano or methyl group | Direct C-H formylation, biocatalysis |
| Process Technology | Batch processing | Continuous flow chemistry, automated platforms nih.gov |
| Sustainability | High energy consumption, use of hazardous reagents | Lower energy footprint, greener solvents, catalysis nih.gov |
Exploration of Underutilized Reactivity Modes and Selective Transformations
The structure of this compound offers two primary sites for chemical reactions: the aldehyde group and the tetrafluoropyridine ring. While classical transformations of these groups are predictable, future research will delve into more subtle and selective reactivity modes.
The tetrafluoropyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of fluoropyridine chemistry. nih.gov Future work will likely focus on achieving regioselective substitution, targeting a specific fluorine atom for replacement. This is challenging due to the activating effects of the other fluorine atoms and the nitrogen atom. Catalytic hydrodefluorination, using systems like zirconocene (B1252598) complexes, could offer a pathway to selectively replace a single fluorine atom with hydrogen, opening up new derivatization possibilities. researchgate.netresearchgate.net
The aldehyde functional group is a versatile handle for a multitude of transformations. Beyond standard condensation and oxidation/reduction reactions, emerging trends point towards direct C-H functionalization of the aldehyde itself. acs.org Synergistic catalysis involving photoredox, nickel, and hydrogen atom transfer (HAT) could enable the direct coupling of the aldehyde C-H bond with aryl or alkyl halides to form ketones, a previously challenging transformation. acs.org Furthermore, the development of aldehyde-selective Wacker-type oxidations for related fluorinated compounds suggests that novel catalytic methods could be adapted for unique transformations at the formyl group. nih.gov
Table 2: Potential Selective Transformations for Future Study
| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Product Class |
|---|---|---|---|
| Regioselective SNAr | C-2, C-5, or C-6 | Sterically hindered nucleophiles, phase-transfer catalysts | Monosubstituted tetrafluoropyridines |
| Catalytic Hydrodefluorination | C-F bond | Zirconocene/Aluminum hydrides researchgate.net | Trifluoropyridine carbaldehydes |
| Direct Aldehyde C-H Arylation | C-H of CHO group | Nickel/Photoredox/HAT Catalysis acs.org | Fluoropyridyl ketones |
| Asymmetric Aldol (B89426) Addition | CHO group | Chiral organocatalysts (e.g., proline) | Chiral β-hydroxy aldehydes |
Integration into Advanced Catalytic Systems and Cascade Reactions
The bifunctional nature of this compound makes it an ideal substrate for the design of cascade reactions, where multiple chemical bonds are formed in a single operation. mdpi.comunits.it Such processes are highly efficient, minimizing purification steps and reducing waste.
Future research could utilize the aldehyde for an initial condensation or cycloaddition, with the resulting intermediate undergoing an intramolecular SNAr reaction involving one of the fluorine atoms to rapidly construct complex, fused heterocyclic systems. researchgate.net For instance, a reaction with a 2-vinylaniline, catalyzed by a carbocatalyst, could proceed through condensation, electrocyclization, and dehydrogenation to yield novel fluorinated quinoline (B57606) derivatives. units.it
Moreover, the pyridine nitrogen and the aldehyde's oxygen atom can act as a bidentate ligand, coordinating to a metal center. This could enable its integration into catalytic systems where the molecule itself participates in or directs a subsequent transformation. The fluorinated backbone would provide unique electronic properties to such a ligand, potentially leading to novel catalytic activities and selectivities.
Development of High-Throughput Synthesis and Screening Methodologies for Derivatives
To fully explore the chemical space accessible from this compound, high-throughput experimentation (HTE) and automated synthesis platforms are essential. nih.govresearchgate.net These technologies enable the rapid generation and testing of large libraries of compounds, accelerating the discovery of molecules with desired properties, such as biological activity or specific material characteristics. mdpi.comewadirect.com
Automated synthesis platforms, using cartridge-based systems or robotic liquid handlers, can be programmed to perform arrays of reactions in parallel. youtube.comsigmaaldrich.com For example, an automated platform could react the parent aldehyde with a diverse set of amines via reductive amination or with various nucleophiles in SNAr reactions to generate a library of hundreds of distinct derivatives with minimal manual intervention. sigmaaldrich.comresearchgate.net
Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify hits for drug discovery or materials science applications. nih.govnih.gov Fluorescence-based assays, for example, can rapidly screen for enzyme inhibitors. nih.govnih.gov This combination of automated synthesis and HTS dramatically shortens the design-make-test-analyze cycle, which is critical in modern research. youtube.com
Table 3: Hypothetical Library Generation via Automated Synthesis
| Reaction Type | Variable Reagent | Point of Diversity | Resulting Derivative Class |
|---|---|---|---|
| Reductive Amination | Library of primary/secondary amines | N-substituent on the aminomethyl group | N-Alkyl/Aryl-C-(fluoropyridin-3-yl)methanamines |
| Wittig Reaction | Library of phosphonium (B103445) ylides | Substituent on the new double bond | 3-(Substituted-vinyl)-tetrafluoropyridines |
| Nucleophilic Aromatic Substitution | Library of N, O, S-nucleophiles | Substituent at C-2, C-5, or C-6 | Substituted trifluoropyridine carbaldehydes |
Computational Design and Prediction of New Fluoropyridine Carbaldehydes with Enhanced Properties and Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties before a compound is ever synthesized in the lab. orientjchem.orgresearchgate.net This in silico approach is becoming indispensable for the rational design of new molecules.
This predictive power allows researchers to design new fluoropyridine carbaldehydes with specific, enhanced properties. For example, by modeling the effect of different substituents on the electronic structure, one could design a derivative with a lowered LUMO energy to enhance its reactivity as an electrophile or tune its properties for applications in organic electronics. This computational-first approach saves significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov
Table 4: Properties Predictable by Computational Methods (e.g., DFT)
| Property | Computational Metric | Significance |
|---|---|---|
| Reactivity | Frontier Molecular Orbitals (HOMO/LUMO gap) nih.gov | Predicts kinetic stability and susceptibility to reaction. |
| Site Selectivity | Partial Atomic Charges, Fukui Functions | Predicts the most reactive sites for nucleophilic/electrophilic attack. |
| Thermodynamics | Enthalpy of Formation, Gibbs Free Energy | Determines the stability of isomers and reaction products. researchgate.net |
| Spectroscopy | Calculated NMR shifts, IR/UV-Vis spectra | Aids in the characterization and identification of new compounds. |
| Electronic Properties | Dipole Moment, Polarizability | Informs potential applications in materials science and electronics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
